

An In-depth Technical Guide to 2,2,3,4-Tetramethylpentane

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Compound of Interest

Compound Name: 2,2,3,4-Tetramethylpentane

Cat. No.: B072125

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This technical guide provides a comprehensive overview of the chemical and physical properties of **2,2,3,4-tetramethylpentane**, alongside detailed experimental protocols for its analysis. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a thorough understanding of this branched alkane.

Core Molecular Information

2,2,3,4-Tetramethylpentane is a saturated hydrocarbon with the molecular formula C9H20.^[1] ^[2]^[3]^[4] It is a colorless and flammable liquid.^[1] Due to its branched structure, it is of interest in fuel and solvent applications.

Physicochemical Data

The following table summarizes the key quantitative data for **2,2,3,4-tetramethylpentane**.

Property	Value	Source
Molecular Formula	C9H20	[1] [2] [3] [4]
Molecular Weight	128.26 g/mol	[1] [2]
CAS Number	1186-53-4	[1] [2]
Boiling Point	133.9 °C at 760 mmHg	[1]
Melting Point	-121 °C	[3] [5]
Density	0.72 g/cm³	[1]
Flash Point	25.5 °C	[1]
Refractive Index	1.405	[1]
Vapor Pressure	10.2 mmHg at 25 °C	[1]

Experimental Protocols

While specific synthetic protocols for **2,2,3,4-tetramethylpentane** are not readily available in public literature, a general approach for the synthesis of its isomer, 2,2,4,4-tetramethylpentane, involves the reaction of dimethyl zinc with 2,2,4-trimethyl-4-chloropentane. This suggests that a similar organometallic coupling reaction could be a viable synthetic route.

For analytical purposes, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the identification and quantification of volatile organic compounds like **2,2,3,4-tetramethylpentane**.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general procedure for the analysis of **2,2,3,4-tetramethylpentane**.

1. Sample Preparation:

- If the sample is in a complex matrix, a liquid-liquid extraction may be necessary. For aqueous samples, extraction with a non-polar solvent such as dichloromethane or hexane is

recommended.

- For solid samples, headspace analysis or thermal desorption can be employed to introduce the volatile components into the GC system.
- Prepare a standard solution of **2,2,3,4-tetramethylpentane** in a suitable volatile solvent (e.g., hexane) for calibration and retention time confirmation.

2. GC-MS Instrumentation and Parameters:

- Gas Chromatograph: Agilent 7890B or equivalent.
- Mass Spectrometer: Agilent 5977A or equivalent.
- Column: A non-polar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm x 0.25 μ m), is suitable for separating alkanes.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injector: Split/splitless injector. For dilute samples, a splitless injection is preferred to enhance sensitivity.
- Injector Temperature: 250 °C.
- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 200 °C.
 - Hold: 5 minutes at 200 °C.
- Mass Spectrometer Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.

- Scan Range: m/z 40-300.

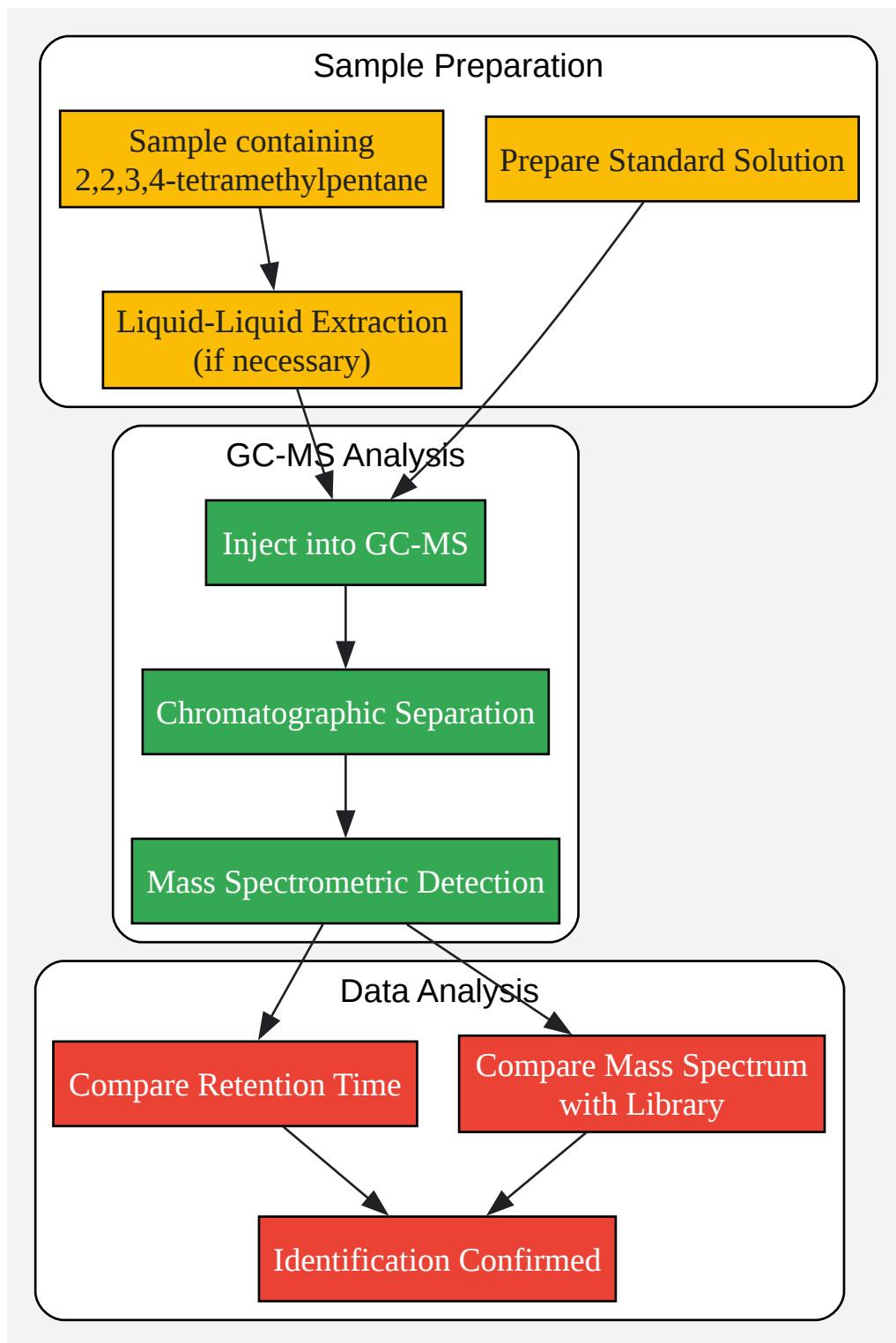
3. Data Analysis:

- The retention time of the peak corresponding to **2,2,3,4-tetramethylpentane** in the sample chromatogram should match that of the standard.
- The acquired mass spectrum should be compared with a reference library (e.g., NIST) for confirmation of the compound's identity. The mass spectrum of **2,2,3,4-tetramethylpentane** will exhibit a characteristic fragmentation pattern.

Visualizations

The following diagrams illustrate the molecular structure and a typical analytical workflow for **2,2,3,4-tetramethylpentane**.

Caption: Molecular structure of **2,2,3,4-tetramethylpentane**.

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Caption: Analytical workflow for the identification of **2,2,3,4-tetramethylpentane**.

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